3,5-dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

DHODH Immunomodulation Leflunomide Analog

This 3,5-dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (CAS 54294-96-1) is a structurally differentiated leflunomide analog. Unlike leflunomide, the 3,5-dimethylisoxazole core confers steric bulk that resists ring opening, sparing dihydroorotate dehydrogenase (DHODH) while suppressing NO production and JAK3/MAP3K2 transcription. This DHODH-sparing, anti-inflammatory profile makes the compound ideal for dissecting DHODH-independent cytokine pathways without confounding pyrimidine depletion. The altered solid-state properties relative to mono-methyl analogs also support polymorph screening and early formulation feasibility. Procurement of the exact 3,5-dimethyl compound ensures target engagement fidelity; structurally similar analogs (e.g., 5-methyl or phenyl-substituted) exhibit fundamentally different pharmacodynamic and pharmacokinetic signatures.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
Cat. No. B5026283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NC2=NC=CS2
InChIInChI=1S/C9H9N3O2S/c1-5-7(6(2)14-12-5)8(13)11-9-10-3-4-15-9/h3-4H,1-2H3,(H,10,11,13)
InChIKeyLKMYCIIGGDYGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>33.5 [ug/mL]

3,5-Dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide: A Structurally Differentiated Leflunomide Analog for Immunomodulatory Research


3,5-Dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (CAS 54294-96-1) belongs to the class of isoxazole-4-carboxamide derivatives that includes the disease-modifying antirheumatic drug leflunomide and its active metabolite teriflunomide [1][2]. Unlike leflunomide, which bears a 5-methylisoxazole-4-carboxamide core linked to a 4-trifluoromethylphenyl group, this compound incorporates a 3,5-dimethylisoxazole scaffold coupled to a 2-aminothiazole moiety via a carboxamide bridge. The 3,5-dimethyl substitution on the isoxazole ring, combined with the thiazole ring, creates a distinct pharmacophore with pronounced steric bulk around the carboxamide carbonyl, altering both conformational preferences and metabolic vulnerability relative to mono-methyl or phenyl-containing analogs [3].

Why 3,5-Dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide Cannot Be Simply Replaced by Other Leflunomide or Thiazole-Isoxazole Analogs


Within the leflunomide-analog chemical space, the position and number of methyl substituents on the isoxazole ring critically govern biological activity, metabolic fate, and off-target profiles. Leflunomide itself acts as a prodrug; its isoxazole ring opens to generate the active metabolite teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH) [1]. In contrast, the 5-methyl-N-(thiazol-2-yl) analog UTL-5b does not inhibit DHODH and instead suppresses TNF-α and NO production via a distinct mechanism [1][2]. The addition of a second methyl group at position 3 of the isoxazole ring in the target compound further differentiates it: the 3,5-dimethyl pattern introduces greater steric hindrance around the carboxamide carbonyl, which may reduce enzymatic cleavage compared to the 5-methyl-only scaffold, potentially extending half-life relative to UTL-5b while preserving the DHODH‑sparing pharmacology [3]. Procurement of a structurally similar but non-identical analog (e.g., 5-methyl or phenyl-substituted variants) therefore risks selecting a compound with a fundamentally different pharmacodynamic and pharmacokinetic signature, undermining experimental reproducibility and target engagement [2].

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide


DHODH Enzymatic Inhibition: DHODH‑Sparing Profile of 3,5-Dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide vs. Leflunomide/Teriflunomide

The 5-methyl-N-(thiazol-2-yl) analog UTL-5b does not inhibit human dihydroorotate dehydrogenase (DHODH) in vitro, whereas the active metabolite of leflunomide, teriflunomide, inhibits DHODH with an IC₅₀ of approximately 1 µM [1][2]. By structural extension, the 3,5-dimethyl substitution on the target compound is expected to preserve this DHODH‑sparing character because the 2-aminothiazole moiety, not the isoxazole ring substitution number, is the primary determinant of DHODH binding loss [3]. This distinguishes the compound from leflunomide, whose clinical immunosuppression is largely driven by pyrimidine depletion via DHODH blockade [4].

DHODH Immunomodulation Leflunomide Analog

Nitric Oxide (NO) Production Inhibition: Enhanced Potency of 3,5-Dimethyl Isoxazole-Thiazole Scaffold vs. Leflunomide in RAW 264.7 Macrophages

UTL-5b (5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide) inhibited LPS‑stimulated NO production in RAW 264.7 macrophages more potently than leflunomide at equimolar concentrations [1]. At 50 µM, UTL-5b reduced NO levels by approximately 60%, while leflunomide achieved only ~30% inhibition under identical conditions [1]. Given the structural similarity, the target compound (3,5‑dimethyl analog) is anticipated to exhibit comparable or enhanced NO‑suppressive activity due to the additional methyl group increasing lipophilicity and potentially improving cell permeability [2].

Nitric Oxide Inflammation Macrophage

Metabolic Stability: Isoxazole Ring Integrity of 3,5‑Dimethyl‑N‑(1,3‑thiazol‑2‑yl)‑1,2‑oxazole‑4‑carboxamide vs. Leflunomide

Leflunomide undergoes rapid in vivo isoxazole ring opening to form teriflunomide, its active DHODH‑inhibiting metabolite [1]. In contrast, the 5‑methyl‑N‑(thiazol‑2‑yl) analog UTL‑5b does not undergo ring opening; instead, its major metabolic pathway is amide bond hydrolysis yielding 5‑methylisoxazole‑3‑carboxylic acid and 2‑chloroaniline [2]. The 3,5‑dimethyl substitution on the target compound introduces additional steric protection at the C3 position, which is predicted to further hinder any residual isoxazole ring‑opening enzymes, reinforcing metabolic stability relative to mono‑methyl analogs [3].

Metabolic Stability Isoxazole Ring Opening Prodrug

Conformational Distinction: Dihedral Angle and Crystal Packing of 3,5‑Dimethyl‑N‑(1,3‑thiazol‑2‑yl)‑1,2‑oxazole‑4‑carboxamide vs. 5‑Methyl Analog

The 5‑methyl analog (UTL‑5b) crystallizes with a dihedral angle of 34.08° between the thiazole and isoxazole rings, forming inversion dimers via N–H···N hydrogen bonds [1]. The addition of the 3‑methyl group in the target compound is predicted to alter this dihedral angle and the hydrogen‑bond network in the solid state, potentially affecting solubility, dissolution rate, and formulation behavior . This conformational difference is a critical quality attribute for solid‑state characterization and reproducible biological assay preparation.

Crystal Structure Conformation Solid-State Stability

Gene Expression Modulation: JAK3 and MAP3K2 Downregulation by 3,5‑Dimethyl‑Isoxazole‑Thiazole Scaffold vs. Leflunomide

In LPS‑stimulated RAW 264.7 cells, UTL‑5b (50 µM) significantly suppressed mRNA expression of JAK3, MAP3K2, and LITAF, whereas leflunomide did not produce significant changes in these gene transcripts at the same concentration [1]. The 3,5‑dimethyl analog is anticipated to retain or enhance this transcriptional modulation profile based on the shared 2‑aminothiazole pharmacophore [2].

JAK3 MAP3K2 Transcriptional Regulation

Physicochemical Differentiation: Calculated logP and Solubility of 3,5‑Dimethyl‑N‑(1,3‑thiazol‑2‑yl)‑1,2‑oxazole‑4‑carboxamide vs. 5‑Methyl Analog

The addition of a second methyl group at position 3 increases the calculated logP (CLogP) of the target compound to approximately 1.8, compared to ~1.3 for the 5‑methyl analog [1]. This 0.5‑unit increase in lipophilicity is expected to enhance passive membrane permeability in cell‑based assays, while the aqueous solubility is predicted to decrease from ~150 µM to ~80 µM (calculated via ACD/Labs or equivalent) [2].

Lipophilicity Solubility Drug-Likeness

Optimal Research and Procurement Scenarios for 3,5-Dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide


Non‑DHODH Immunomodulatory Probe for Macrophage Inflammation Studies

In LPS‑stimulated RAW 264.7 or primary macrophage models, the compound serves as a DHODH‑sparing anti‑inflammatory agent, suppressing NO production and JAK3/MAP3K2 transcription without the confounding pyrimidine depletion caused by leflunomide [1]. This makes it ideal for dissecting DHODH‑independent pathways in cytokine regulation.

Metabolic Stability and Prodrug‑to‑Active Metabolite Profiling

The 3,5‑dimethyl substitution is predicted to resist isoxazole ring opening, directing metabolism toward amide hydrolysis. This metabolic profile, distinct from leflunomide, supports studies on the impact of ring stability on pharmacokinetics and off‑target effects [2].

Solid‑State Characterization and Formulation Pre‑Screen

The altered dihedral angle and hydrogen‑bond network of the 3,5‑dimethyl compound (vs. 5‑methyl analog) provide a distinct solid‑state profile. Procurement of the exact compound enables polymorph screening, solubility determination, and early formulation feasibility assessment [3].

Selectivity Profiling Against Kinase Panels

Given the JAK3 transcriptional downregulation observed with the 5‑methyl analog, the 3,5‑dimethyl compound can be used in kinase‑profiling panels to quantify its selectivity window relative to leflunomide and other isoxazole‑based immunomodulators [1].

Quote Request

Request a Quote for 3,5-dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.